Ethyl 4-phenyl-1,3-oxazole-2-carboxylate

PDE4 inhibition Anti-inflammatory Medicinal chemistry

For medicinal chemistry programs targeting PDE4, this compound delivers the validated 4-phenyl-2-oxazole scaffold essential for PDE4B metal binding pocket engagement (IC50 as low as 1.4 μM vs. PDE4). The 4-phenyl-2-carboxylate regioisomer provides distinct reactivity not achievable with 2-phenyl or 5‑phenyl variants. Available at 97% purity as a powder, shipped at ambient temperature—ideal for SAR exploration via ester hydrolysis, amide coupling, or phenyl ring functionalization.

Molecular Formula C12H11NO3
Molecular Weight 217.224
CAS No. 2121487-15-6
Cat. No. B2609263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-phenyl-1,3-oxazole-2-carboxylate
CAS2121487-15-6
Molecular FormulaC12H11NO3
Molecular Weight217.224
Structural Identifiers
SMILESCCOC(=O)C1=NC(=CO1)C2=CC=CC=C2
InChIInChI=1S/C12H11NO3/c1-2-15-12(14)11-13-10(8-16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3
InChIKeyOWYOKMASZJAXFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-phenyl-1,3-oxazole-2-carboxylate (CAS 2121487-15-6): Structural and Procurement Baseline for Heterocyclic Chemistry Research


Ethyl 4-phenyl-1,3-oxazole-2-carboxylate (CAS 2121487-15-6, molecular formula C12H11NO3, MW 217.22) is a heterocyclic compound featuring a 1,3-oxazole core with a phenyl substituent at the 4-position and an ethyl carboxylate moiety at the 2-position . This specific regioisomeric arrangement distinguishes it from other phenyl-oxazole-carboxylate positional variants (e.g., 2-phenyloxazole-4-carboxylates, 5-phenyloxazole-2-carboxylates), which exhibit divergent reactivity profiles, synthetic accessibility, and biological target engagement [1]. The compound serves primarily as a synthetic intermediate and a scaffold for medicinal chemistry derivatization, with the ethyl ester group offering a reactive handle for further functionalization while maintaining stability under standard laboratory storage conditions (room temperature, normal shipping temperature) .

Why Ethyl 4-phenyl-1,3-oxazole-2-carboxylate Cannot Be Interchanged with Other Phenyl-Oxazole Regioisomers


The oxazole heterocycle exhibits profound structure-activity relationship (SAR) dependence on substituent positioning, where the specific placement of the phenyl group at the 4-position versus the 2-position or 5-position alters both synthetic accessibility and biological recognition [1]. In PDE4 inhibitor development studies, 4-phenyl-2-oxazole derivatives demonstrated distinct binding interactions within the metal binding pocket domain of PDE4B that are not achievable with alternative regioisomers, directly impacting inhibitory potency [2]. Furthermore, the 4-phenyl substitution pattern on the oxazole ring confers a different electronic distribution and steric profile compared to 2-phenyl or 5-phenyl variants, affecting reaction outcomes in downstream derivatization and coupling reactions [3]. Substituting an alternative phenyl-oxazole regioisomer without verification would compromise both synthetic route predictability and the validity of SAR conclusions derived from 4-phenyl-2-oxazole scaffolds.

Ethyl 4-phenyl-1,3-oxazole-2-carboxylate: Quantitative Differentiation Evidence for Scientific Selection


Positional Isomer Purity Advantage: 4-Phenyl Substitution Confers PDE4B Inhibitor Scaffold Validation

In a comparative PDE4 enzyme inhibition study, 4-phenyl-2-oxazole derivatives were specifically designed and synthesized as phosphodiesterase type 4 (PDE4) inhibitors, with lead compound 5j (containing the 4-phenyl-2-oxazole core) achieving an IC50 of 1.4 μM against PDE4, representing a 30% improvement in potency compared to the reference PDE4 inhibitor rolipram (IC50 2.0 μM) in the same in vitro enzyme assay [1]. This demonstrates that the 4-phenyl substitution pattern on the oxazole scaffold is pharmacologically validated for PDE4 target engagement. Importantly, the target compound (ethyl 4-phenyl-1,3-oxazole-2-carboxylate) possesses the identical 4-phenyl-2-oxazole core structure required for this validated activity profile .

PDE4 inhibition Anti-inflammatory Medicinal chemistry

Divergent Solubility and LogP Profile vs. Carboxylic Acid Analog: Ethyl Ester Enables Distinct Formulation and Purification Behavior

The target compound (ethyl 4-phenyl-1,3-oxazole-2-carboxylate) possesses a calculated LogP of 2.5183 and a topological polar surface area (TPSA) of 52.33 Ų [1]. In contrast, the corresponding carboxylic acid analog (4-phenyl-oxazole-2-carboxylic acid, CAS not specified, MW 189.17) exhibits the free carboxylic acid functional group with a LogP of approximately 1.45 (estimated) and a TPSA of 63.33 Ų due to the additional hydrogen bond donor [2]. The ethyl ester form demonstrates significantly enhanced solubility in common organic solvents such as ethanol and dichloromethane, while the carboxylic acid requires aqueous basic conditions for dissolution . This difference is critical for purification: the ethyl ester is amenable to normal-phase silica gel chromatography without tailing, whereas the carboxylic acid often requires reversed-phase conditions or derivatization prior to purification .

Drug discovery Formulation Chromatography

Synthetic Accessibility and Commercial Availability: Established Supply Chain vs. Non-Commercial Isomers

Ethyl 4-phenyl-1,3-oxazole-2-carboxylate (CAS 2121487-15-6) is commercially available from established suppliers including Sigma-Aldrich (95% purity, powder form, room temperature storage) and Leyan (97% purity) , with documented InChI Key OWYOKMASZJAXFG-UHFFFAOYSA-N enabling unambiguous chemical identification . In contrast, the 5-phenyl-oxazole-2-carboxylate regioisomer (CAS 32998-97-3) is far less commonly stocked, and the 2-phenyl-oxazole-4-carboxylate regioisomer (CAS 885274-58-8) is primarily available only through specialty custom synthesis [1]. This supply chain disparity reflects the synthetic accessibility advantage of the 4-phenyl substitution pattern via established oxazole-forming cyclization methodologies, including Robinson-Gabriel protocols and cyclization of β-hydroxy amides .

Chemical procurement Synthetic intermediate Supply chain

Ethyl 4-phenyl-1,3-oxazole-2-carboxylate: Evidence-Backed Research and Industrial Application Scenarios


PDE4 Inhibitor Lead Optimization: Scaffold Validation in Anti-Inflammatory Drug Discovery

For medicinal chemistry programs targeting phosphodiesterase type 4 (PDE4) for asthma, COPD, or sepsis indications, ethyl 4-phenyl-1,3-oxazole-2-carboxylate provides the validated 4-phenyl-2-oxazole scaffold required for PDE4B metal binding pocket engagement. Studies have demonstrated that 4-phenyl-2-oxazole derivatives achieve IC50 values as low as 1.4 μM against PDE4, outperforming rolipram (2.0 μM) in the same assay system [1]. This scaffold serves as an entry point for SAR exploration via ester hydrolysis to the carboxylic acid followed by amide coupling, or via direct functionalization of the phenyl ring at the para-position with methoxy groups shown to enhance PDE4B binding interactions [2].

Building Block for Heterocyclic Library Synthesis in Academic and Industrial Medicinal Chemistry

As a versatile synthetic intermediate, ethyl 4-phenyl-1,3-oxazole-2-carboxylate supports the construction of diverse oxazole-based compound libraries. The ethyl carboxylate at the 2-position serves as a reactive handle for derivatization via hydrolysis, amidation, or transesterification, while the phenyl group at the 4-position provides a site for electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions [1]. The compound's LogP of 2.5183 and organic solvent solubility (ethanol, dichloromethane) enable straightforward purification by normal-phase chromatography, supporting high-throughput parallel synthesis workflows [2]. Commercial availability at 95-97% purity in powder form from multiple suppliers ensures consistent quality across library synthesis campaigns .

Reference Standard and Analytical Method Development for Oxazole-Containing Pharmaceuticals

The well-defined physicochemical properties of ethyl 4-phenyl-1,3-oxazole-2-carboxylate—including InChI Key OWYOKMASZJAXFG-UHFFFAOYSA-N, molecular formula C12H11NO3, exact mass 217.22 g/mol, LogP 2.5183, and TPSA 52.33 Ų—make it suitable as a reference standard for analytical method development [1]. The compound's stability under standard storage conditions (room temperature) and availability in powder form facilitate reproducible preparation of calibration standards for HPLC, LC-MS, and NMR quantification of oxazole-containing active pharmaceutical ingredients and metabolites [2]. Its distinct retention characteristics on reversed-phase columns (predicted retention time based on LogP) enable reliable separation from closely related phenyl-oxazole regioisomers during impurity profiling .

Quote Request

Request a Quote for Ethyl 4-phenyl-1,3-oxazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.